4-CHLORO-N-(4-ACETAMIDOPHENYL)-3-NITROBENZAMIDE
Overview
Description
4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, an acetamido group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide typically involves multiple steps:
Acetylation: The acetamido group can be introduced by reacting the nitrated compound with acetic anhydride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the intermediate with 4-chloro-3-nitrobenzoic acid under suitable conditions, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for nitration and acetylation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The acetamido group can be hydrolyzed to yield the corresponding amine and acetic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 4-Chloro-N-(4-aminophenyl)-3-nitrobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-Chloro-N-(4-aminophenyl)-3-nitrobenzamide and acetic acid.
Scientific Research Applications
4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of nitro and acetamido groups on biological systems.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-acetamidophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the acetamido group can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-acetamidophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a nitro group.
N-(4-Acetamidophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide: Contains a sulfamoyl group instead of a nitro group.
4-Chloro-N-(4-acetamidophenyl)-1-hydroxynaphthalene-2-carboxamide: Similar structure with a naphthalene ring instead of a benzene ring.
Uniqueness
4-Chloro-N-(4-acetamidophenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and an acetamido group, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-chloro-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-11-3-5-12(6-4-11)18-15(21)10-2-7-13(16)14(8-10)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWKWNJZQUNACT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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